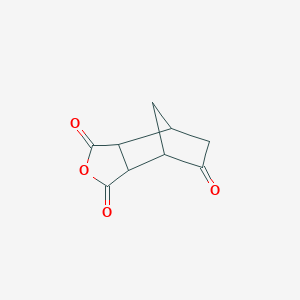
beta,gamma,gamma-Trimethylcaproaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a thiosemicarbazone group attached to a beta, gamma, gamma-trimethylcaproaldehyde moiety. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone typically involves the reaction of beta, gamma, gamma-trimethylcaproaldehyde with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, depending on the desired reaction conditions. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final thiosemicarbazone product.
Industrial Production Methods: Industrial production of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiosemicarbazide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: It exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with cellular processes by binding to specific proteins and altering their function. The exact pathways and molecular targets involved in its biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- Alpha, beta, beta-Trimethylcaproaldehyde thiosemicarbazone
- Beta, delta, delta-Trimethylcaproaldehyde thiosemicarbazone
- Gamma, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone
Comparison: Beta, gamma, gamma-Trimethylcaproaldehyde thiosemicarbazone is unique due to its specific structural arrangement, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects. The presence of the beta, gamma, gamma-trimethyl groups can also impact its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63884-77-5 |
|---|---|
Molekularformel |
C10H21N3S |
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
[(E)-3,4,4-trimethylhexylideneamino]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-5-10(3,4)8(2)6-7-12-13-9(11)14/h7-8H,5-6H2,1-4H3,(H3,11,13,14)/b12-7+ |
InChI-Schlüssel |
VPZPJMBRIGXSBI-KPKJPENVSA-N |
Isomerische SMILES |
CCC(C)(C)C(C)C/C=N/NC(=S)N |
Kanonische SMILES |
CCC(C)(C)C(C)CC=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


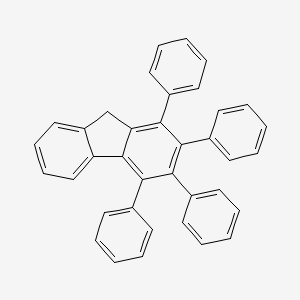

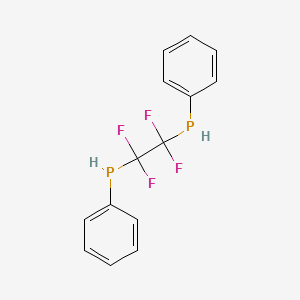
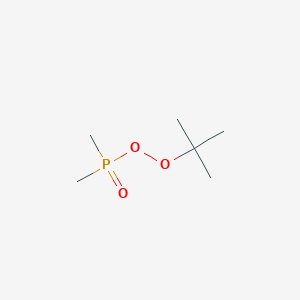
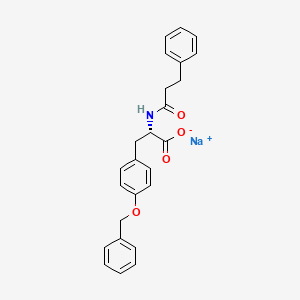
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
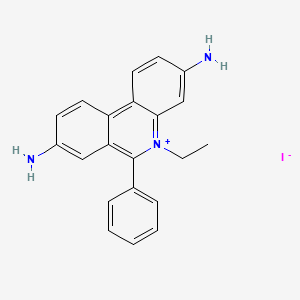
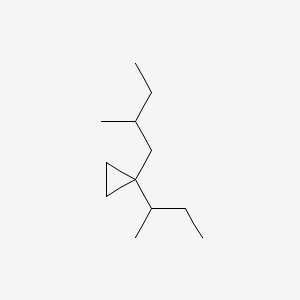
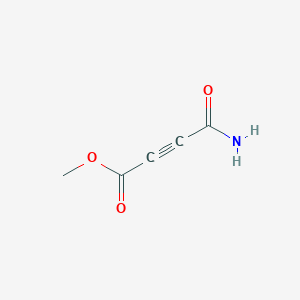

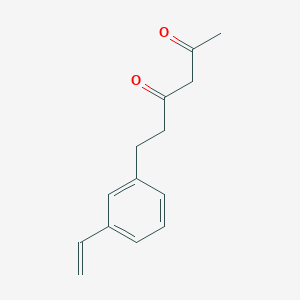
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
